molecular formula C5H4N4O2 B3155231 iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 795310-12-2

iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B3155231
CAS No.: 795310-12-2
M. Wt: 152.11 g/mol
InChI Key: DQWRPHVUNAUNTR-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Fused nitrogen-containing heterocycles are cornerstone structures in modern chemical and pharmaceutical research. These molecules, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are prevalent in a vast number of natural products and synthetic drugs. Their rigid, well-defined three-dimensional structures provide an excellent platform for the precise orientation of functional groups, which is a critical factor for achieving high-affinity and selective interactions with biological targets.

The inherent structural diversity of these compounds allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles. guidechem.com The presence of multiple nitrogen atoms can also impart favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug absorption and distribution. Consequently, fused nitrogen heterocycles are integral to the development of new therapeutic agents across a wide range of disease areas.

Overview of Imidazo[1,5-a]guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione as a Structural Motif

The imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione scaffold is a bicyclic system formed by the fusion of an imidazole (B134444) ring and a 1,3,5-triazine (B166579) ring. The nomenclature "-dione" signifies the presence of two carbonyl functional groups on the triazine portion of the molecule. This unique arrangement of atoms and functional groups defines its chemical properties and potential for biological activity.

Table 1: Physicochemical Properties of Imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione

Property Value
CAS Number 795310-12-2 chem960.comchemicalbook.com
Molecular Formula C₅H₄N₄O₂ chem960.com
Molecular Weight 152.11 g/mol

| IUPAC Name | Imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione |

This data is compiled from publicly available chemical databases. It is important to note that detailed experimental research findings for this specific compound are not extensively reported in the scientific literature.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups and nitrogen atoms) within the structure of imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione suggests its potential to engage in a variety of intermolecular interactions, which could be pivotal for its binding to biological macromolecules.

Contextualization within the Broader Family of Triazine and Imidazo-Triazine Scaffolds

To fully appreciate the potential of the imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione scaffold, it is essential to consider it within the context of the larger families of triazine and imidazo-triazine compounds.

The 1,3,5-triazine , or s-triazine, is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org This core structure is the basis for a wide array of commercially important compounds, including herbicides, dyes, and polymers. wikipedia.org In the realm of medicine, 1,3,5-triazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating their versatility as a pharmacophore. rsc.orgchemcd.com

The fusion of an imidazole ring to a triazine ring gives rise to a class of compounds known as imidazo-triazines . Depending on the points of fusion and the arrangement of nitrogen atoms in the triazine ring, several isomers are possible, such as imidazo[1,2-a] guidechem.comchem960.combeilstein-journals.orgtriazines, imidazo[4,5-e] guidechem.comchemicalbook.comchemenu.comtriazines, and imidazo[2,1-c] guidechem.comchemicalbook.comchemenu.comtriazines. guidechem.comresearchgate.netnih.gov Many of these related scaffolds have been the subject of significant research. For instance, derivatives of imidazo[1,2-a] guidechem.comchem960.combeilstein-journals.orgtriazines have been synthesized and evaluated as potential anticancer agents and kinase inhibitors. chemicalbook.comchemicalregister.com

The study of these related compounds provides valuable insights into the potential chemical space and biological activities that could be explored for derivatives of imidazo[1,5-a] guidechem.comchem960.combeilstein-journals.orgtriazine-2,4(1H,3H)-dione. The specific arrangement of nitrogen atoms in the imidazo[1,5-a] fusion pattern, combined with the dione (B5365651) functionality, distinguishes it from more commonly studied isomers and suggests that it may possess a unique biological profile. Further synthetic and pharmacological investigation is necessary to unlock the full potential of this intriguing heterocyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,5-a][1,3,5]triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-7-3-1-6-2-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWRPHVUNAUNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)NC(=O)N2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Imidazo 1,5 a 1 2 3 Triazine 2,4 1h,3h Dione and Analogues

Strategic Approaches to Core Ring System Construction

The synthesis of the imidazo[1,5-a] longdom.orgbeilstein-journals.orgat.uatriazine ring system is approached through various strategic methodologies, each offering distinct advantages in terms of efficiency, diversity, and reaction conditions. These methods range from classical cyclization reactions to modern microwave-assisted and polymer-supported techniques.

One-Pot Multicomponent Cyclization Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. This approach has been successfully applied to the synthesis of imidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazine derivatives. A notable example involves a three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazines. This method demonstrates high selectivity and can be performed under both conventional heating and microwave irradiation, allowing for the creation of a library of compounds in high purity. The reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294) provides a direct route to the fused triazine system.

Another effective one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation has been developed. 5z.com This method involves an initial three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines, followed by a base-initiated Dimroth rearrangement and dehydrogenative aromatization without the need to isolate the intermediates. 5z.com This approach is highly versatile, accommodating a wide range of aromatic aldehydes and amines. 5z.com

Table 1: Examples of One-Pot Multicomponent Reactions for Imidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazine Synthesis

Reactant 1Reactant 2Reactant 3ProductConditionsYield (%)
2-AminoimidazoleTrialkyl orthoesterCyanamide2-Alkyl-4-aminoimidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazineMicrowave irradiationHigh
CyanoguanidineAromatic aldehydeArylamine6,N2-Diaryl-1,3,5-triazine-2,4-diamineMicrowave irradiationVariable

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become an invaluable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. The synthesis of 1,3,5-triazine (B166579) derivatives has significantly benefited from this technology. researchgate.netrsc.org Microwave irradiation has been shown to significantly improve reaction yields and shorten reaction times compared to conventional heating methods for the synthesis of various 1,3,5-triazinane (B94176) analogues. researchgate.net

For instance, a one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazines can be conveniently performed under microwave irradiation. rsc.org Similarly, a sequential one-pot approach for the synthesis of an array of pyrazolo[1,5-a] longdom.orgbeilstein-journals.orgat.uatriazines is effectively carried out using microwave heating, which avoids the tedious work-up and purification of intermediate compounds. researchgate.net An expeditious microwave-assisted one-pot sequential route has also been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. longdom.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fluorinated 1,3,5-Triazinane

MethodReaction TimeYield (%)
Conventional Heating10 hours62-78
Microwave Irradiation3 minutes98-99

Soluble Polymer-Supported Synthesis Techniques

Soluble polymer-supported synthesis combines the advantages of both solid-phase and solution-phase chemistry, allowing for the synthesis of complex molecules with ease of purification. This technique has been successfully employed in the synthesis of a 7-(1H-Benzoimmidazol-2-yl)-10H-benzo at.uanih.govimidazo[1,2-a] longdom.orgbeilstein-journals.orgat.uatriazine-2,4-dione derivative. longdom.org In this approach, polyethylene (B3416737) glycol (PEG) is used as the soluble polymer support for the starting material, 4-fluoro-3-nitrobenzoic acid. longdom.org The subsequent synthetic steps are carried out in solution, and the polymer-bound product can be easily precipitated and purified. longdom.org This methodology, particularly when combined with microwave-assisted reaction conditions, provides an efficient route to complex heterocyclic scaffolds. longdom.org

Cyclocondensation Pathways for Imidazo-Triazine Formation

Cyclocondensation reactions are fundamental to the formation of heterocyclic rings, including the imidazo[1,5-a] longdom.orgbeilstein-journals.orgat.uatriazine core. These reactions typically involve the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the cyclic structure. One effective approach involves the condensation of acetylenedicarboxylic acid esters with heterocyclic compounds containing a thiourea (B124793) fragment to prepare heteroannelated thiazolidin-4-one derivatives. beilstein-journals.org

The synthesis of C-ribosyl imidazo[2,1-f] longdom.orgnih.govtriazines has been achieved through the condensation of a monocyclic 1,2,4-triazine (B1199460) with a bromo aldehyde, which is accompanied by cyclization to give the protected C-nucleoside. Another example is the synthesis of pyrazoles via the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a classic method that can be adapted for multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ.

Mechanistic Insights into Imidazo[1,5-a]longdom.orgbeilstein-journals.orgat.uatriazine-2,4(1H,3H)-dione Assembly

Understanding the reaction mechanisms is crucial for the optimization of existing synthetic routes and the design of new ones. The assembly of the imidazo[1,5-a] longdom.orgbeilstein-journals.orgat.uatriazine ring system can proceed through several intricate mechanistic pathways.

Tandem Aza-Wittig and Heterocumulene-Mediated Annulation

A powerful and elegant method for the construction of fused heterocyclic systems is the tandem aza-Wittig/heterocumulene-mediated annulation reaction. This strategy has been utilized for the parallel solid-phase synthesis of 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles. longdom.org The process begins with the in situ generation of an iminophosphorane derivative from a resin-bound 2-aminobenzimidazole. longdom.org The subsequent Aza-Wittig reaction of this iminophosphorane with an isocyanate leads to the formation of a highly reactive carbodiimide (B86325) intermediate. longdom.org This carbodiimide then undergoes an intramolecular heterocyclization reaction to form the tetrasubstituted 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazole in high yields and purity. longdom.org A plausible mechanism for the formation of the imidazole (B134444) core in a related reaction involves an intramolecular ring closure of a carbodiimide-derived phosphazene intermediate. at.ua

Base-Induced Heterocyclic Rearrangements

Base-induced rearrangements are powerful transformations for accessing novel heterocyclic frameworks from pre-existing ones, often leading to significant changes in the ring system's structure and properties. While specific examples for Imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione are not extensively documented, the reactivity of analogous fused imidazotriazine systems provides significant insight into potential rearrangement pathways.

A notable example is the skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org These compounds, upon treatment with a base such as potassium hydroxide (B78521) (KOH) in methanol (B129727), can undergo a skeletal rearrangement of the thiazolotriazine system to yield isomeric imidazo[4,5-e]thiazolo[2,3-c]triazine derivatives. beilstein-journals.org

Furthermore, a more profound base-induced recyclization has been reported for functionalized imidazothiazolotriazines, leading to ring expansion. nih.govsemanticscholar.org Treatment of imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid esters with excess KOH in methanol initiates a cascade sequence. nih.govnih.gov This process involves hydrolysis of the ester group followed by an expansion of the five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) core. nih.gov The result is the formation of a new heterocyclic system, imidazo[4,5-e] nih.govsemanticscholar.orgthiazino[2,3-c] nih.govbeilstein-journals.orgrsc.orgtriazines. nih.govsemanticscholar.orgnih.gov This transformation highlights a sophisticated rearrangement where the thiazolotriazine junction type is altered, demonstrating the utility of base catalysis in achieving significant skeletal diversity from a common precursor. nih.gov

The general conditions for these types of rearrangements are summarized in the table below.

Starting MaterialBaseSolventKey TransformationProductYield (%)Ref
Imidazo[4,5-e]thiazolo[3,2-b]triazinesNaOMe / TEAMeOH / EtOHIsomerizationImidazo[4,5-e]thiazolo[2,3-c]triazines58-91 beilstein-journals.org
Imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid estersaq. KOH (2.5 equiv)MethanolHydrolysis and Ring ExpansionPotassium imidazo[4,5-e] nih.govsemanticscholar.orgthiazino[2,3-c] nih.govbeilstein-journals.orgrsc.orgtriazine-7-carboxylates63-81 nih.gov

Nucleophilic Substitution and Cyclization Cascades

The triazine ring within the imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine system contains electrophilic carbon centers susceptible to nucleophilic attack, a reactivity characteristic of many 1,3,5-triazine derivatives. The stepwise substitution of leaving groups on a triazine ring, such as chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a cornerstone of triazine chemistry. nih.gov This reactivity allows for the controlled, sequential introduction of various nucleophiles (e.g., amines, alkoxides) by carefully managing reaction temperatures, providing access to symmetrically and non-symmetrically substituted triazines. nih.gov

In the context of fused systems like pyrazolo[1,5-a]-1,3,5-triazine analogues, which contain a similar triazine dione (B5365651) moiety, both chloro and methylthio groups can act as leaving groups that are displaced by nucleophiles. This reactivity enables further functionalization of the heterocyclic core.

Cascade reactions involving nucleophilic substitution followed by cyclization are a powerful strategy for building complex fused systems. For instance, the reaction of amidines with 1,2,3-triazines proceeds through an initial nucleophilic attack of the amidine nitrogen onto a carbon of the triazine ring. escholarship.org This is followed by a cascade involving the elimination of dinitrogen and subsequent cyclization to form new heterocyclic products like pyrimidines or 1,3,5-triazines. escholarship.org This type of reaction cascade, initiated by nucleophilic addition, underscores the potential for imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione to act as an electrophilic partner in constructing more elaborate molecular scaffolds.

Chemical Derivatization and Functional Group Interconversions on the Imidazo[1,5-a]nih.govsemanticscholar.orgnih.govtriazine Skeleton

Selective Alkylation and Acylation

Selective functionalization of the imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine skeleton through alkylation and acylation is crucial for modulating the compound's physicochemical properties. The presence of multiple nitrogen atoms in the dione structure offers several potential sites for such modifications.

Studies on the isomeric pyrazolo[1,5-a]-1,3,5-triazine-2,4-diones provide a valuable model for the expected reactivity. These compounds can be selectively alkylated at different nitrogen positions. For example, 1,3-Dialkylpyrazolo[1,5-a]-1,3,5-triazine-2,4-diones are prepared by treating the 3-methylpyrazolo[1,5-a]-1,3,5-triazine-2,4-dione precursor with an appropriate alkyl iodide, demonstrating selective N-alkylation. researchgate.net

The following table summarizes representative alkylation reactions on analogous heterocyclic cores.

SubstrateReagentCatalyst/BaseSite of AlkylationProductYield (%)Ref
3-Methylpyrazolo[1,5-a]-1,3,5-triazine-2,4-dioneAlkyl iodideNot specifiedN11,3-Dialkylpyrazolo[1,5-a]-1,3,5-triazine-2,4-dioneN/A researchgate.net
2-Phenylimidazo[1,2-a]pyridineα,β-Unsaturated ketoneB(C6F5)3C3C3-alkylated imidazo[1,2-a]pyridineup to 95 cardiff.ac.uk

Information specifically detailing the acylation of the Imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione core is limited in the available literature. However, based on general principles of N-heterocycle chemistry, acylation would be expected at the nitrogen atoms using standard acylating agents like acyl chlorides or anhydrides, likely requiring a base to facilitate the reaction.

Annulation Reactions for Extended Fused Systems

Annulation, the construction of a new ring onto an existing molecule, is a key strategy for synthesizing extended, polycyclic aromatic systems. Starting from the imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine skeleton, annulation reactions would provide a route to novel, larger heterocyclic structures.

While direct annulation onto the pre-formed imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione is not well-documented, synthetic strategies leading to related imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine systems often involve an annulation step as the core ring-forming reaction. For example, an iodine-mediated annulation of 2-amino nih.govsemanticscholar.orgnih.govtriazines with ketones is a direct method to construct the imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine core. rsc.org Similarly, N-bromosuccinimide (NBS) can mediate the coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds to rapidly synthesize aroylimidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazines. rsc.org

These examples build the imidazotriazine system itself through annulation. Applying this logic in reverse, functional groups strategically placed on the imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine skeleton could serve as handles for subsequent annulation reactions to build additional rings.

Transition Metal Complexation Strategies

Nitrogen-rich heterocyclic compounds like imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione are excellent candidates for use as ligands in coordination chemistry. The multiple nitrogen atoms and exocyclic oxygen atoms of the dione structure present several potential coordination sites for binding to transition metal ions. These sites can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal centers.

The specific coordination mode would depend on various factors, including the nature of the metal ion, the steric and electronic properties of substituents on the ligand, and the reaction conditions. The ligand could potentially act in a monodentate fashion, binding through a single nitrogen or oxygen atom, or in a bidentate or polydentate manner, chelating the metal ion through multiple sites to form stable metallacycles. Such coordination could lead to the formation of discrete mononuclear complexes or extend into one-, two-, or three-dimensional coordination polymers.

While specific studies on the complexation of Imidazo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4(1H,3H)-dione itself are not prominent in the surveyed literature, the field of metal-organic frameworks (MOFs) and coordination polymers built from related N-heterocyclic ligands is vast. These materials have applications in catalysis, gas storage, and sensing, suggesting a rich area for future exploration with this particular ligand.

Medicinal Chemistry Relevance and Scaffold Optimization of Imidazo 1,5 a 1 2 3 Triazine 2,4 1h,3h Dione

Role as a Privileged Scaffold for Drug Discovery and Development

The fusion of a 1,3,5-triazine (B166579) ring with an imidazole (B134444) ring gives rise to the imidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazine system, a class of compounds recognized as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility allows for the development of diverse bioactive molecules that can modulate the activity of a wide range of proteins. nih.gov

The utility of the broader class of azolo acs.orgnih.govdntb.gov.uatriazines, including the imidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazine core, has been demonstrated through the successful development of compounds targeting various biological entities. nih.govresearchgate.net These scaffolds have proven effective in creating inhibitors for several enzyme families and antagonists for G-protein coupled receptors (GPCRs). nih.gov The adaptability of the scaffold allows medicinal chemists to systematically modify substituents, thereby fine-tuning the pharmacological profile of the resulting compounds to achieve desired potency and selectivity.

Detailed research findings have shown that these 1,3,5-triazine-based purine-like scaffolds significantly enhance molecular diversity, enabling the exploration of chemical space in critical areas of medicinal chemistry. nih.gov The successful application of this scaffold has led to the identification of potent agents with potential therapeutic applications in oncology, inflammation, and virology. nih.gov

Table 1: Biological Targets of Azolo acs.orgnih.govdntb.gov.uatriazine-Based Scaffolds
Target ClassSpecific ExamplesTherapeutic AreaReference
KinasesCyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3)Anticancer nih.govdntb.gov.ua
Other EnzymesPhosphodiesterase, Xanthine (B1682287) Oxidase, Thymidine PhosphorylaseVarious nih.gov
ReceptorsAdenosine (B11128) Receptors, Corticotropin-Releasing Hormone ReceptorsVarious nih.gov

Isosteric Relationship to Biologically Significant Purine (B94841) Systems

A fundamental reason for the success of the imidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazine scaffold is its isosteric relationship with the naturally occurring purine ring system. nih.gov Purines, such as adenine (B156593) and guanine, are cornerstones of biochemistry, forming the basis of nucleic acids and serving as crucial signaling molecules (e.g., adenosine triphosphate, ATP) and enzyme cofactors. Molecules that mimic the structure of purines can interact with the biological machinery that recognizes and processes them, leading to therapeutic effects.

Specifically, related scaffolds like pyrazolo[1,5-a]-1,3,5-triazine have been shown to perfectly mimic the biophysicochemical properties of the purine ring. nih.gov This mimicry allows them to fit into the binding sites of enzymes like kinases, which naturally bind ATP. By occupying the ATP-binding pocket, these isosteres can act as competitive inhibitors, blocking the enzyme's activity. This mechanism is a cornerstone of modern cancer therapy, with numerous kinase inhibitors developed based on purine-mimetic scaffolds. acs.orgnih.gov The isosteric replacement can also improve drug-like properties, for instance, by increasing stability against in-vivo degradation by nucleosidases, a common metabolic pathway for purine-based drugs. nih.gov

Table 2: Structural Comparison of Purine and Imidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazine
FeaturePurineImidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazineReference
Core StructureFused Pyrimidine (B1678525) and Imidazole RingsFused Triazine and Imidazole Rings nih.gov
Hydrogen Bond Donors/AcceptorsSimilar pattern of nitrogen atoms allowing for comparable interactionsSimilar pattern of nitrogen atoms allowing for comparable interactions nih.gov
Size and ShapePlanar, bicyclic systemPlanar, bicyclic system nih.gov

Application in Combinatorial Chemistry and Diversity-Oriented Synthesis for Bioactive Libraries

The imidazo[1,5-a] acs.orgnih.govdntb.gov.uatriazine scaffold is well-suited for the techniques of combinatorial chemistry and diversity-oriented synthesis (DOS). These strategies aim to rapidly generate large collections, or "libraries," of structurally diverse compounds for high-throughput screening to identify new bioactive agents. The utility of a scaffold in these approaches depends heavily on the availability of robust and versatile synthetic routes that allow for the easy introduction of a wide variety of substituents.

Synthetic methodologies have been developed that facilitate the creation of libraries based on the broader azolo acs.orgnih.govdntb.gov.uatriazine core. For instance, Rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones allows for the synthesis of a wide range of azolo acs.orgnih.govdntb.gov.uatriazines. nih.govnih.gov This method is powerful because it allows for variation at multiple points of the molecule; the N-azolo imine can be derived from numerous aminoazoles and aldehydes, and a range of dioxazolones can be used to introduce diverse aryl, heteroaryl, and alkyl substituents. nih.govnih.gov

Furthermore, the foundational 1,3,5-triazine ring itself is a common platform for building combinatorial libraries. mdpi.com By using a step-wise substitution approach on a triazine starting material, different functional groups can be introduced at defined positions, mimicking the side chains of amino acids to create collections of dipeptide-mimics. mdpi.com Another approach involves the reaction of aminoazoles with reagents like N,N-dimethylformamide dimethyl acetal, followed by cyclization with cyanamide (B42294) to afford the fused aminotriazine (B8590112) system, providing another efficient route to library construction. monash.edu The ability to generate libraries of these compounds efficiently is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. researchgate.net

Table 3: Synthetic Approaches for Library Generation
Synthetic MethodKey ReactantsPoints of DiversificationReference
Rh(III)-Catalyzed AnnulationN-azolo imines, DioxazolonesSubstituents from aldehyde and dioxazolone precursors (aryl, heteroaryl, alkyl) nih.govnih.gov
Formamidine CyclizationAminoazoles, N,N-dimethylformamide dimethyl acetal, CyanamideSubstituents on the starting aminoazole monash.edu
Step-wise SubstitutionCyanuric chloride (or other triazine starting material)Sequential addition of different amines or other nucleophiles mdpi.com

Structure Activity Relationship Sar Studies and Rational Ligand Design for Imidazo 1,5 a 1 2 3 Triazine 2,4 1h,3h Dione Analogues

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are pivotal in deciphering the complex interplay between imidazo[1,5-a] nih.govjapsonline.commdpi.comtriazine-2,4(1H,3H)-dione analogues and their biological targets. These methods provide insights that guide the synthesis of more potent and selective compounds.

In Silico Docking Analysis and Binding Mode Predictions

Molecular docking simulations are frequently employed to predict the binding conformations and interaction patterns of triazine-based inhibitors within the active sites of target proteins. These studies have been instrumental in understanding the molecular basis of their activity. For instance, in the development of inhibitors for human d-amino acid oxidase (h-DAAO), docking studies revealed that the triazine structure forms crucial hydrogen bonds with the protein. nih.gov Key interactions were identified with residues such as Gly313, Arg283, Tyr224, and Tyr228, while hydrophobic interactions with Leu51, His217, Gln53, and Leu215 were shown to be important for stabilizing the ligand-protein complex. nih.gov

Similarly, docking analyses of 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 (DPP-4) inhibitors indicated that the thiazolidine-2,4-dione moiety orients towards a lipophilic cavity in the S1 pocket, formed by residues including Tyr631, Val656, Trp659, Tyr662, and Val711. researchgate.net Hydrogen bonds with Tyr547 and Glu205 were also identified as vital for binding. researchgate.net For a different class, the imidazo[1,5-a] nih.govnih.govnih.gov-triazolo[1,5-d][1,4,] benzodiazepines, docking results highlighted that π-π interactions with phenylalanine and tyrosine residues play a significant role in determining inhibitor potency. nih.gov

The predictive power of these models helps rationalize the activity of synthesized compounds and guides the design of new analogues with improved binding affinity.

Table 1: Predicted Molecular Interactions for Triazine Analogues from Docking Studies
Compound ClassTarget ProteinKey Interacting ResiduesPrimary Interaction TypesSource
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOGly313, Arg283, Tyr224, Tyr228, Leu51, His217Hydrogen Bonding, Hydrophobic Interactions nih.gov
1,3,5-triazine-thiazolidine-2,4-dionesDPP-4Tyr631, Val656, Tyr662, Tyr547, Glu205Hydrophobic Interactions, Hydrogen Bonding researchgate.net
Imidazo[1,5-a] nih.govnih.govnih.gov-triazolo[1,5-d][1,4,]benzodiazepinesGABA(A) α5 ReceptorPhenylalanine, Tyrosine residuesπ-π Interactions nih.gov
Hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine (B166579) derivativesPlasmodium falciparum TargetAsp54, Tyr170, Ile164, Arg122Hydrogen Bonding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For triazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied.

In a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione based h-DAAO inhibitors, robust CoMFA and CoMSIA models were developed with high predictive power (CoMFA: q² = 0.613, r² = 0.966; CoMSIA: q² = 0.669, r² = 0.985). nih.gov The contour maps generated from these models provided a visual representation of how steric, electrostatic, and other physicochemical fields around the molecule influence inhibitory activity, thereby guiding structural modifications. nih.gov Similarly, a 3D-QSAR study on dihydro-1,3,5-triazines as dihydrofolate reductase (DHFR) inhibitors demonstrated that the steric and electrostatic properties predicted by CoMFA contours could be directly related to their biological activity. researchgate.net Another study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines utilized 3D-QSAR modeling to inform the future design of more potent anticancer agents. nih.gov These models serve as significant guides for tracing the essential structural features required for potent bioactivity. researchgate.net

Table 2: Parameters of 3D-QSAR Models for Triazine Analogues
Compound ClassTargetModelq² (Cross-validated r²)r² (Non-cross-validated r²)Source
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOCoMFA0.6130.966 nih.gov
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOCoMSIA0.6690.985 nih.gov
Dihydro-1,3,5-triazinesDHFRCoMFA0.7240.986 researchgate.net

Systematic Investigation of Substituent Effects on Bioactivity Profiles

The biological activity of imidazo[1,5-a] nih.govjapsonline.commdpi.comtriazine-2,4(1H,3H)-dione analogues is highly sensitive to the nature and position of various substituents on the core structure. Systematic modifications have shown that even minor changes can significantly impact potency and selectivity.

Studies on 1,3,5-triazine Schiff base derivatives revealed that substituents on the triazine core profoundly affect anti-proliferative activity. mdpi.com For instance, compounds featuring piperidino and benzylamino substituents on the s-triazine moiety were found to be particularly effective against cancer cell lines. mdpi.com Further refinement showed that a para-chlorine atom on an associated benzylidine residue yielded one of the most potent compounds in the series. mdpi.com

In a different context, the exploration of 1,3,5-triazine derivatives as ligands for adenosine (B11128) receptors demonstrated that the type of substituent could alter subtype selectivity. nih.gov This highlights the potential to fine-tune the pharmacological profile by strategically modifying the peripheral groups attached to the triazine scaffold. The antiproliferative activity of s-triazine hydrazone derivatives was also shown to be dependent on the substituents on both the s-triazine core and the benzylidene moiety. mdpi.com For example, dimorpholino-s-triazine derivatives exhibited more potent activity in MCF-7 breast cancer cells compared to their dipiperidino counterparts. mdpi.com The introduction of fluorine, a common bioisostere, is another strategy used to modulate bioactivity through its unique electronic effects. scirp.org

Stereochemical and Regiochemical Considerations in Ligand-Target Interactions

The spatial arrangement of atoms (stereochemistry) and the specific orientation of functional groups (regiochemistry) are critical factors in the design of imidazo[1,5-a] nih.govjapsonline.commdpi.comtriazine-2,4(1H,3H)-dione analogues. The precise 3D structure of a ligand determines its ability to fit into a biological target's binding site.

The synthesis of complex fused heterocyclic systems often yields multiple regioisomers, and their distinct biological activities necessitate regioselective synthetic methods. For example, methods have been developed for the regiodirected synthesis of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine counterparts. d-nb.info The ability to selectively produce one isomer over another is crucial, as they can possess vastly different pharmacological profiles. The characterization of these isomers, often by NMR spectroscopy, allows for the unambiguous assignment of their structure. nih.gov For instance, the chemical shifts of specific protons can differ significantly between isomers due to varying proximity to deshielding groups like carbonyls, confirming the regiochemical outcome of a reaction. nih.gov Such synthetic control is a prerequisite for any meaningful SAR study, ensuring that the observed biological activity is attributed to a single, well-defined chemical entity.

Biochemical Target Interactions and Mechanisms of Biological Activity for Imidazo 1,5 a 1 2 3 Triazine 2,4 1h,3h Dione Derivatives

Enzyme Modulation and Inhibition Profiles

The structural features of imidazo[1,5-a] nih.govnih.govnih.govtriazine derivatives and their isosteres allow them to interact with the active sites of numerous enzymes, leading to modulation and often inhibition of their catalytic activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant area of investigation for triazine-based compounds has been their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion.

Novel series of 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their DPP-4 inhibitory potential. For instance, a series of 1,3,5-triazine-thiazolidine-2,4-diones were screened, with one compound showing a prominent inhibition with an IC50 value of 6.25 μM. researchgate.net Other compounds in this series displayed considerable inhibition with IC50 values ranging from 12.11 to 49.21 μM. researchgate.net Docking studies suggested that the thiazolidine-2,4-dione fragment of the most active compound orients towards the lipophilic S1 pocket of the enzyme's active site, forming hydrogen bonds with key residues like Tyr547. researchgate.net

In another study, imeglimin-inspired 1,3,5-triazine derivatives were developed. nih.gov One particular compound, referred to as 8c, was identified as a potent and selective DPP-4 inhibitor. nih.govresearchgate.net This compound was found to interact with the catalytic triad (B1167595) (Ser630, Asp710, and His740) within the S1 and S2 pockets of DPP-4. nih.govresearchgate.net A separate investigation into novel di-morpholine 1,3,5-triazine derivatives identified a compound (5c) as the most potent inhibitor of DPP-4, with an impressive IC50 of 1.10 nmol/L. nih.gov These derivatives were noted for their selectivity for DPP-4 over related enzymes DPP-8 and DPP-9. nih.govrsc.org

Compound SeriesKey DerivativeDPP-4 IC50Selectivity
1,3,5-Triazine-thiazolidine-2,4-dionesCompound 7a6.25 μMNot specified
Imeglimin-inspired 1,3,5-triazinesCompound 8c4.2 ± 0.30 nMActive toward DPP-4; inactive toward DPP-8 and DPP-9. nih.govrsc.org
Di-morpholine 1,3,5-triazinesCompound 5c1.10 nmol/LProminently and selectively inhibits DPP-4 over DPP-8 and DPP-9. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that catabolizes D-amino acids. Inhibitors of this enzyme are of interest for potentially augmenting N-methyl-D-aspartate (NMDA) receptor neurotransmission by increasing the levels of the DAAO substrate, D-serine.

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of DAAO. nih.govacs.org Many compounds within this class demonstrated IC50 values in the double-digit nanomolar range. nih.govacs.org Notably, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore was found to be metabolically resistant to O-glucuronidation, a common metabolic pathway for structurally related inhibitors. nih.gov Among the synthesized compounds, the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h) were particularly potent, with IC50 values of 70 nM and 50 nM, respectively. nih.gov

Compound SeriesDerivativeDAAO IC50
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dionesPhenethyl derivative (11e)70 nM
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dionesNaphthalen-1-ylmethyl derivative (11h)50 nM

Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). rjpbr.com Its overexpression in various cancers is linked to tumor angiogenesis and growth, making it an attractive target for anticancer drug development. nih.govrjpbr.com

Derivatives of pyrazolo[1,5-a] nih.govnih.govnih.govtriazine have been investigated as inhibitors of TP. One study focusing on pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2-thioxo-4-ones identified a compound bearing a para-substituted pentafluorosulfur group (17p) as a highly potent inhibitor, with an IC50 value of 0.04 μM. nih.gov This potency was approximately 800 times greater than the reference compound, 7-deazaxanthine (7DX), which had an IC50 of 32 μM. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a non-competitive inhibitor, suggesting it binds to a site on the enzyme distinct from the substrate-binding site. nih.gov

Similarly, a series of 1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives were synthesized and evaluated for TP inhibition. nih.gov Compounds featuring a keto group at C7 and a thioketo group at C5 showed varying degrees of inhibitory activity, comparable to 7-deazaxanthine. nih.govresearchgate.net Kinetic analysis of one of the active compounds indicated a mixed-type inhibition mechanism with respect to the substrate thymidine. nih.gov

Compound SeriesKey DerivativeTP IC50Mechanism of Inhibition
Pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2-thioxo-4-onesCompound 17p (pentafluorosulfur-substituted)0.04 μMNon-competitive
1,2,4-Triazolo[1,5-a] nih.govnih.govnih.govtriazinesCompound IVnComparable to 7-deazaxanthine (IC50 = 42.63 μM)Mixed-type

Kinase Inhibition (e.g., Pyruvate Dehydrogenase Kinases (PDKs), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Epidermal Growth Factor Receptor (EGFR) Kinase)

The diverse family of protein kinases, which play central roles in cellular signaling, has also been a target for imidazotriazine derivatives.

Focal Adhesion Kinase (FAK): A series of imidazo[1,2-a] nih.govnih.govnih.govtriazines were designed as inhibitors of focal adhesion kinase (FAK), a key enzyme in cell adhesion and migration. These compounds exhibited potent enzymatic inhibition with IC50 values in the 10⁻⁷ to 10⁻⁸ M range. nih.govresearchgate.net The most effective inhibitor demonstrated an IC50 value of 50 nM against FAK. nih.govresearchgate.net These compounds also potently inhibited the proliferation of cancer cell lines that express high levels of FAK. nih.gov

Polo-Like Kinase 1 (Plk1): Imidazo[5,1-f] nih.govsci-hub.senih.govtriazin-2-amines have been reported as novel inhibitors of polo-like kinase 1 (Plk1), a protein serine-threonine kinase involved in cell cycle regulation. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase: While research is ongoing, imidazole[1,5-a]pyridine derivatives, which share a similar heterocyclic core, have been identified as potential inhibitors of EGFR tyrosine kinase. nih.gov This suggests that related imidazotriazine scaffolds may also have potential in this area.

Kinase TargetCompound SeriesReported IC50
Focal Adhesion Kinase (FAK)Imidazo[1,2-a] nih.govnih.govnih.govtriazines50 nM (best inhibitor)
Polo-Like Kinase 1 (Plk1)Imidazo[5,1-f] nih.govsci-hub.senih.govtriazin-2-aminesData not specified in abstract
EGFR Tyrosine KinaseImidazole[1,5-a]pyridine derivativesIdentified as potential inhibitors

Phosphodiesterase and Xanthine (B1682287) Oxidase Inhibition

Phosphodiesterase (PDE): Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov In a separate study, 2-aryl-substituted imidazo[5,1-f] nih.govsci-hub.senih.govtriazin-4(3H)-ones were identified as a new class of potent cGMP-PDE 5 inhibitors, with some compounds showing subnanomolar inhibitory activity. nih.gov

Xanthine Oxidase (XO): Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov A study of imidazo-1,2,3-triazines, referred to as 2-azapurines, found that they can act as both substrates and inhibitors for xanthine oxidase. sci-hub.se 2-Azaadenine was shown to be a competitive antagonist of hypoxanthine, and its inhibitory effect was attributed to both its preferential oxidation by the enzyme and the formation of an inhibitory oxidation product. sci-hub.se In contrast, 2-azahypoxanthine (B601068) was relatively ineffective as an inhibitor. sci-hub.se

Receptor Ligand Activity and Antagonism

In addition to enzyme inhibition, triazine derivatives have been explored for their ability to bind to and modulate the activity of cell surface receptors, particularly G protein-coupled receptors (GPCRs).

A study focused on developing ligands for human adenosine (B11128) receptors (hARs) designed and synthesized a series of novel 1,3,5-triazine derivatives. mdpi.com These compounds were evaluated for their binding affinities to hA1, hA2A, hA2B, and hA3 receptor subtypes. The research identified compounds with good binding affinity for both hA1 and hA3 ARs, while one specific derivative, compound 9c, showed the highest binding affinity for the hA1 AR. mdpi.com Molecular docking studies were performed to predict the binding modes of these derivatives to the hA1 and hA3 receptors. mdpi.com This indicates the potential of the 1,3,5-triazine scaffold to be tailored for specific adenosine receptor subtype interactions.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

Currently, there is no publicly available scientific literature that specifically describes the antagonism of G-Protein-Coupled Receptor 84 (GPR84) by derivatives of imidazo[1,5-a] mdpi.comnih.govnih.govtriazine-2,4(1H,3H)-dione. Research into GPR84 antagonists has primarily focused on other heterocyclic systems, such as 1,2,4-triazine (B1199460) derivatives.

Adenosine and Corticotropin-Releasing Hormone Receptor Antagonism

Derivatives of the closely related mdpi.comnih.govnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazine scaffold have been identified as potent antagonists of the adenosine A2A receptor. nih.govunityfvg.itnih.gov These compounds are of interest for their potential therapeutic applications in conditions such as Parkinson's disease. nih.govwikipedia.org The mdpi.comnih.govnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazine nucleus is considered a promising target for the development of A2A adenosine receptor antagonists. unityfvg.it For instance, a series of 5,7-disubstituted- mdpi.comnih.govnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazine derivatives have been synthesized and evaluated for their activity at adenosine receptor subtypes. nih.gov Compounds with a free amino group at the 7-position demonstrated good affinity for the rat A2A adenosine receptor. nih.gov

In the realm of corticotropin-releasing hormone (CRH) receptor antagonism, research has been conducted on related but structurally distinct imidazo-fused heterocyclic systems. A novel series of imidazo[1,5-a]pyrazines were synthesized and evaluated as CRH receptor ligands. nih.gov Additionally, pyrazolo-[1,5-a]-1,3,5-triazines have been reported as ligands for the CRF receptor, with some exhibiting high affinity. nih.govnih.govfigshare.comacs.org One particular 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivative was identified as a potent and selective CRF1 antagonist with an IC50 of 4.7 ± 2.0 nM. nih.govfigshare.comacs.org

Compound ClassReceptor TargetKey Findings
5,7-disubstituted- mdpi.comnih.govnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazine derivativesAdenosine A2A ReceptorCompounds with a free amino group at the 7-position showed good affinity. nih.gov
Imidazo[1,5-a]pyrazinesCorticotropin-Releasing Hormone (CRH) ReceptorIdentified as CRH receptor ligands. nih.gov
Pyrazolo-[1,5-a]-1,3,5-triazinesCorticotropin-Releasing Factor (CRF) ReceptorSome derivatives exhibit high affinity (Ki ≤ 10 nM). nih.gov
8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivativeCRF1 ReceptorPotent and selective antagonist (IC50 = 4.7 ± 2.0 nM). nih.govfigshare.comacs.org

Modulation of Cellular Signaling Pathways and Processes

Angiogenesis Modulation via Marker Expression (e.g., VEGF, MMP-9)

There is currently no specific information in the reviewed scientific literature regarding the modulation of angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) or Matrix Metalloproteinase-9 (MMP-9) by derivatives of imidazo[1,5-a] mdpi.comnih.govnih.govtriazine-2,4(1H,3H)-dione.

Antiproliferative Effects in Cellular Models

Several studies have investigated the antiproliferative effects of derivatives of the related 1,3,5-triazine and imidazo-triazine scaffolds against various cancer cell lines. A series of novel 3,4-dihydrobenzo nih.govnih.govimidazo[1,2-a] mdpi.comnih.govnih.govtriazine (BIT) derivatives were synthesized and showed in vitro antiproliferative activity against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29). nih.govresearchgate.net Another study on 1,3,5-triazine hydrazone derivatives also demonstrated potent antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. mdpi.comresearchgate.netnih.gov One of the most active compounds, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, exhibited IC50 values of 1.0 µM and 0.98 µM in MCF-7 and HCT-116 cell lines, respectively. mdpi.comnih.gov Furthermore, a series of 1,3,5-triazine Schiff base derivatives also showed significant antiproliferative activity against MCF-7 and HCT-116 cells. nih.govmdpi.com

Compound SeriesCell LineIC50 (µM)
1,3,5-Triazine Hydrazone Derivatives mdpi.comnih.govMCF-7 (Breast Cancer)1.01 - 18.20
HCT-116 (Colon Carcinoma)0.97 - 19.51
1,3,5-Triazine Schiff Base Derivatives nih.govmdpi.comMCF-7 (Breast Cancer)3.29 - 14.08
HCT-116 (Colon Carcinoma)3.64 - 42.34
Monopyrazolyl-s-triazine Derivatives nih.govMCF-7 (Breast Cancer)2.93 - 27.74
HCT-116 (Colon Carcinoma)0.50 - >50
HepG2 (Liver Cancer)3.01 - >50
Bis(dimethylpyrazolyl)-s-triazine Derivatives nih.govMCF-7 (Breast Cancer)2.29 - 13.78
HCT-116 (Colon Carcinoma)3.66 - 21.37
HepG2 (Liver Cancer)5.42 - 33.54
Morpholine-functionalized 1,3,5-triazine Derivatives mdpi.comSW620 (Colorectal Cancer)5.85

Antimicrobial Spectrum (Bacterial, Fungal, and Antiviral Activities)

Derivatives of the imidazo[1,5-a] mdpi.comnih.govnih.govtriazine scaffold and related structures have demonstrated a broad spectrum of antimicrobial activity.

Antiviral Activity: A study on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives revealed inhibitory effects on the replication of ortho- and paramyxoviruses. nih.gov Specifically, 2-thio substituted compounds showed selective antiviral activity. For example, 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one inhibited influenza A virus at a concentration of 4.1 µM and respiratory syncytial virus at 1.4 µM. nih.gov Another compound, 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one, was also active against influenza A virus with an inhibitory concentration of 5.3 µM. nih.gov

CompoundVirusInhibitory Concentration (µM)
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus4.1 nih.gov
Respiratory syncytial virus1.4 nih.gov
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus5.3 nih.gov
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory syncytial virus21.9 nih.gov
6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory syncytial virus15.7 nih.gov

Antibacterial and Antifungal Activity: While direct studies on the antibacterial and antifungal properties of imidazo[1,5-a] mdpi.comnih.govnih.govtriazine-2,4(1H,3H)-dione derivatives are limited, research on related fused imidazo-triazine structures has shown significant activity. For instance, novel derivatives of imidazo[2,1-c] mdpi.comnih.govnih.govtriazine were synthesized and evaluated for their antimicrobial activity, with most of the tested compounds showing high antibacterial and antifungal effects. researchgate.net Similarly, a series of benzo nih.govnih.govimidazo[1,2-d] mdpi.comnih.govnih.govtriazine derivatives exhibited obvious fungicidal activities against various phytopathogenic fungi at a concentration of 50 μg/mL. nih.govnih.gov Certain fused 1,2,4-triazine derivatives, however, showed no influence on the growth of a wide range of bacteria and fungi at concentrations of 100 and 200 µg/ml. nih.gov

Compound SeriesOrganismActivity
Imidazo[2,1-c] mdpi.comnih.govnih.govtriazine derivativesBacteria and FungiHigh antibacterial and antifungal activities. researchgate.net
Benzo nih.govnih.govimidazo[1,2-d] mdpi.comnih.govnih.govtriazine derivativesBotrytis cinerea, Rhizoctonia solani, Colletotrichum capsiciObvious fungicidal activities at 50 μg/mL. nih.govnih.gov

Emerging Research Avenues and Future Outlook for Imidazo 1,5 a 1 2 3 Triazine 2,4 1h,3h Dione Chemistry

Development of Next-Generation Analogues for Enhanced Specificity

The development of next-generation analogues of the imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione core is a primary focus for enhancing therapeutic specificity and potency. Drawing inspiration from the broader class of imidazo[1,2-a] nih.govacs.orgscite.aitriazines, which have been investigated as kinase inhibitors, future research will likely concentrate on strategic substitutions on the imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione scaffold. nih.govacs.org The aim is to modulate the electronic and steric properties of the molecule to achieve highly selective interactions with specific biological targets.

Key to this endeavor is the establishment of robust synthetic routes. While specific methods for the dione (B5365651) are not widely published, related structures like imidazo[1,5-a] nih.govacs.orgscite.aitriazinones have been synthesized, offering a foundational blueprint. scite.aigoogle.com Future synthetic strategies will likely explore diversity-oriented synthesis to generate a wide array of analogues for high-throughput screening. rsc.org This will enable the rapid identification of compounds with improved pharmacological profiles.

Application in Chemical Biology Tools and Probes

The unique structural features of the imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione scaffold make it an attractive candidate for the development of chemical biology tools and probes. The inherent fluorescence of some related heterocyclic systems, such as imidazo[1,5-a]pyridines, suggests that dione analogues could be engineered into fluorescent probes for cellular imaging. mdpi.com By appending specific functionalities, these probes could be designed to localize within particular cellular compartments or to report on specific biological events.

Furthermore, the development of photoaffinity or biotinylated probes based on the imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione core could be instrumental in target identification and validation. These tools would allow for the covalent labeling and subsequent identification of the protein targets of bioactive analogues, thereby elucidating their mechanism of action. The synthesis of such probes will require versatile synthetic handles on the core structure that allow for the attachment of reporter tags without compromising biological activity.

Advanced Computational and Data-Driven Approaches in Design

The integration of advanced computational and data-driven approaches will be pivotal in accelerating the design and optimization of imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione derivatives. Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds with their putative biological targets, guiding the rational design of more potent and selective inhibitors. mdpi.com For instance, computational methods have been employed to understand the structure-activity relationships of related imidazo[4,5-b]pyridine-based molecules. mdpi.com

Moreover, quantitative structure-activity relationship (QSAR) studies and machine learning models can be trained on data from screened libraries of analogues to predict the activity of novel, unsynthesized compounds. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The application of these computational tools will be essential for navigating the vast chemical space of possible dione derivatives.

Exploration of Novel Biological Targets and Therapeutic Applications

While the biological targets of imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione itself are yet to be fully elucidated, the broader class of imidazotriazines has shown activity against a range of targets. For example, certain imidazo[1,2-a] nih.govacs.orgscite.aitriazines have been identified as focal adhesion kinase (FAK) inhibitors with antitumor activity. nih.govacs.org Additionally, a patent for related imidazo (B10784944) nih.govacs.orgscite.aitriazinones describes their potential as inhibitors of cyclic GMP metabolising phosphodiesterases. google.com

Future research will focus on screening imidazo[1,5-a] nih.govacs.orgscite.aitriazine-2,4(1H,3H)-dione libraries against a diverse panel of biological targets to uncover novel therapeutic applications. Given the structural similarities to purines, these compounds may act as inhibitors of enzymes involved in nucleic acid metabolism or signaling pathways. The exploration of their potential in areas such as oncology, inflammation, and neurodegenerative diseases is a particularly promising avenue for future investigation.

Table 1: Investigated Imidazotriazine Derivatives and their Potential Applications

Compound ClassPotential Biological Target/Application
Imidazo[1,2-a] nih.govacs.orgscite.aitriazinesFocal Adhesion Kinase (FAK) inhibitors, Antitumor agents nih.govacs.org
Imidazo nih.govacs.orgscite.aitriazinonesInhibitors of cyclic GMP metabolising phosphodiesterases google.com
Imidazo[1,5-d] nih.govrsc.orgbeilstein-journals.orgtriazinesAntiasthma agents nih.gov
Imidazo[1,2-a]-1,3,5-triazine analoguesCytotoxic agents nih.gov

Q & A

Basic Research Questions

Synthesis Optimization and Structural Characterization Q: What are the most effective synthetic routes for iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione, and how are structural features validated? A: The compound is synthesized via cyclocondensation of precursors like hydrazine derivatives with triazine intermediates under reflux in polar solvents (e.g., methanol or ethanol). Key steps include nucleophilic substitution and ring closure. Structural validation employs 1H NMR (e.g., δ 7.1–7.4 ppm for aromatic protons), IR (e.g., 1610 cm⁻¹ for carbonyl stretches), and melting point analysis (typically >260°C). Yields are optimized by adjusting stoichiometry and reaction time .

Basic Biological Activity Profiling Q: How is the baseline biological activity of this compound evaluated in vitro? A: Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies using cell lines (e.g., cancer or bacterial models). For example, derivatives have shown inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ <1 μM) via non-covalent binding, validated through crystallography and enzymatic kinetics .

Advanced Research Questions

Structure-Activity Relationship (SAR) Challenges Q: How do substituent modifications at the 5- and 7-positions of the triazine core influence target selectivity? A: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhances binding to hydrophobic enzyme pockets, as seen in tyrosine kinase inhibitors . Conversely, bulky substituents (e.g., benzyl or furyl) at position 5 reduce off-target effects but may require solubility-enhancing co-solvents in assays . Computational docking (e.g., Molecular Operating Environment software) is critical for predicting steric and electronic effects .

Contradictions in Biological Data Q: How can researchers resolve discrepancies in reported bioactivity data across studies? A: Variability often arises from differences in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Rigorous quality control via HPLC (>98% purity) and standardized protocols (e.g., NIH/NCATS guidelines) are essential. For example, conflicting cytotoxicity results (IC₅₀ ranges: 0.5–10 μM) were traced to variations in cell passage numbers .

Advanced Applications in Drug Design Q: What strategies are used to optimize this compound derivatives for in vivo efficacy? A: Pharmacokinetic optimization includes:

  • Metabolic stability : Introducing tert-butyl groups reduces CYP450-mediated oxidation .
  • Bioavailability : Amine-functionalized derivatives (e.g., 5,7-diamino analogs) show improved solubility (LogP <2) and blood-brain barrier penetration .
  • Toxicity mitigation : Substituting thioether groups (e.g., ethylthio at position 6) lowers hepatotoxicity in rodent models .

Environmental and Safety Assessments Q: How is the environmental impact of this compound evaluated during preclinical development? A: Ecotoxicity studies follow OECD guidelines, including:

  • Aquatic toxicity : Daphnia magna assays (LC₅₀ >10 mg/L) .
  • Biodegradation : Aerobic soil metabolism tests (half-life <30 days) .
  • Bioaccumulation : Computational models (EPI Suite) predict low BCF (bioconcentration factor <100) due to high polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

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